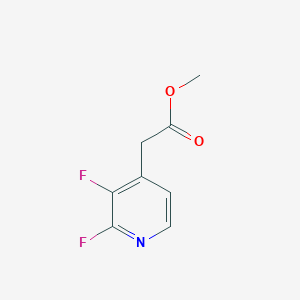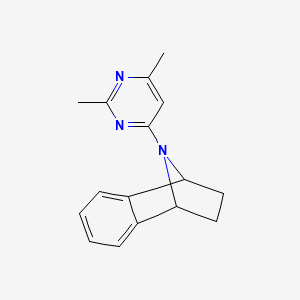
9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of aminopyrimidine . Aminopyrimidine is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives .
Synthesis Analysis
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . The fitting pattern of the compound illustrated H-bonding interactions with both Arg287 and Tyr283 .Molecular Structure Analysis
Pyrimidine and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds had received much interest due to their diverse biological potential .Chemical Reactions Analysis
Pyrimidine synthesis involves various reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines .科学的研究の応用
Reaction Mechanisms and Synthesis
One study explores the reactions of dimethylpyrimidinyl-cyanamides with various diamines, leading to the formation of benzimidazol-2-amine, imidazolidin-2-imine, perhydrobenzimidazol-2-imine, and perimidin-2-amine derivatives (Shestakov et al., 2006). This research contributes to understanding the chemical behavior and potential applications of dimethylpyrimidinyl derivatives in synthesizing novel organic compounds.
Antimicrobial Activity
Research into pyridothienopyrimidines and pyridothienotriazines, which are structurally related to the compound , has shown that these derivatives exhibit antimicrobial activities. The synthesis of mono- and disubstituted derivatives and their efficacy against various microbial strains were investigated, highlighting the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Molecular Modeling and Drug Development
Another study focused on chromene derivatives, closely related to the compound of interest, revealing their potential as leads for new anticancer drugs. This research involved synthesis, NMR-based structural analysis, and molecular dynamic studies, suggesting these compounds' roles as DNA intercalators (Santana et al., 2020).
Catalytic Applications
The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including compounds structurally related to the one , was studied to produce 2,6-dimethylnaphthalene, an important chemical in polyethylene naphthalate production. This research provides insights into the catalytic properties and potential industrial applications of these compounds (Güleç et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of the compound have been explored for their selective binding and activity at sigma(1) receptors, showing potential in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).
作用機序
将来の方向性
Pyrimidine and its fused derivatives have shown promising anticancer activity. These compounds inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests potential future directions for research and development of novel pyrimidines with higher selectivity as anticancer agents .
特性
IUPAC Name |
11-(2,6-dimethylpyrimidin-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-10-9-16(18-11(2)17-10)19-14-7-8-15(19)13-6-4-3-5-12(13)14/h3-6,9,14-15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGTNBYBGOSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C3CCC2C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)
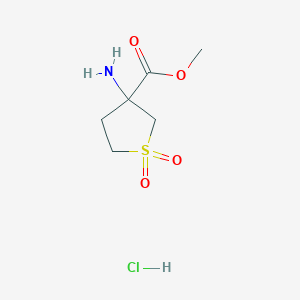
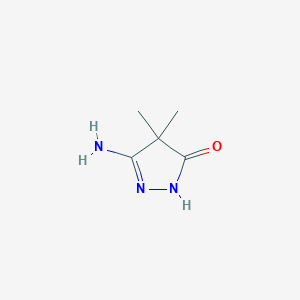


![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)
![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

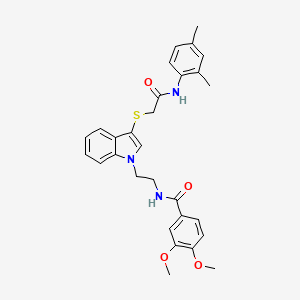
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)
